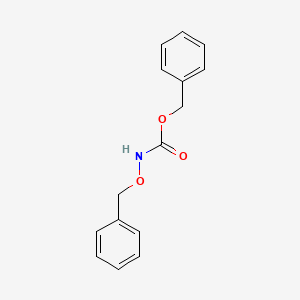

Benzyl (benzyloxy)carbamate

Description

Historical Context and Evolution of Carbamate (B1207046) Protecting Group Chemistry

The concept of protecting functional groups to control reactivity dates back to the early days of organic chemistry. numberanalytics.com However, it was in the mid-20th century that the systematic development and application of protecting groups, including carbamates, became a cornerstone of synthetic strategy. numberanalytics.com The evolution of this field has been driven by the continuous need for more efficient and selective synthetic methods. numberanalytics.com

The introduction of the benzyloxycarbonyl (Cbz) group by Leonidas Zervas in the early 1930s marked a significant milestone. wikipedia.org This development, part of the Bergmann-Zervas method for peptide synthesis, was the first truly successful approach to controlled peptide synthesis and remained the dominant method for two decades. wikipedia.org Before the advent of reliable protecting groups like Cbz, the synthesis of peptides was a formidable challenge due to the reactive nature of the amino group.

The landscape of protecting group chemistry continued to expand with the introduction of other carbamates like the tert-butyloxycarbonyl (Boc) group and the fluorenylmethyloxycarbonyl (Fmoc) group. masterorganicchemistry.com These groups, along with Cbz, offer orthogonal protection strategies, meaning they can be removed under different conditions, allowing for complex, multi-step syntheses. organic-chemistry.orgmasterorganicchemistry.com

| Protecting Group | Abbreviation | Typical Deprotection Conditions |

| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (e.g., H2, Pd/C) masterorganicchemistry.comresearchgate.net |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.com |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.com |

Significance of Benzyloxycarbonyl (Cbz/Z) Group in Amine Protection

The benzyloxycarbonyl (Cbz or Z) group is a crucial tool for the protection of amines in organic synthesis. bachem.comacs.org Its significance stems from a combination of factors that make it highly effective and versatile.

The primary function of the Cbz group is to suppress the nucleophilic and basic properties of the amine's lone pair of electrons. wikipedia.org By converting the amine into a carbamate, its reactivity is masked, preventing unwanted side reactions during subsequent synthetic steps. organic-chemistry.orgwikipedia.org This "reactivity masking" is essential for achieving high yields and purity in complex syntheses. wikipedia.org

A key advantage of the Cbz group is its stability under a wide range of reaction conditions, including basic and most aqueous acidic conditions. researchgate.net This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

Furthermore, the Cbz group can be readily removed under mild conditions, typically through catalytic hydrogenation. researchgate.netijacskros.com This deprotection method is highly selective and generally does not interfere with other common functional groups, ensuring the integrity of the target molecule. The byproducts of this deprotection are toluene (B28343) and carbon dioxide, which are easily removed.

The Cbz group also plays a critical role in preventing the racemization of chiral amines during synthesis, a crucial aspect in the preparation of enantiomerically pure compounds, particularly in peptide chemistry. wikipedia.org

Conceptual Framework for Investigating Benzyl (B1604629) (benzyloxy)carbamate Reactivity and Synthetic Utility

The investigation into the reactivity and synthetic utility of benzyl (benzyloxy)carbamate is guided by its core structure and the properties of the Cbz group. This framework focuses on several key areas:

As a Synthon for Protected Ammonia (B1221849): Benzyl carbamate can be considered a protected form of ammonia. wikipedia.org This allows for its use in N-alkylation reactions to synthesize primary amines. wikipedia.org Subsequent removal of the Cbz group with Lewis acids liberates the desired primary amine. wikipedia.org

Reactions with Nucleophiles: The carbamate functionality in N-alkyl-N-benzyloxy carbamates can react with various stabilized carbon nucleophiles. nih.gov This reactivity has been exploited to synthesize functionalized protected hydroxamic acids. nih.gov

Intramolecular Cyclization Reactions: N-Alkyl-N-benzyloxy carbamates can undergo intramolecular cyclization with carbon nucleophiles to form five-, six-, and even seven-membered protected cyclic hydroxamic acids. nih.gov This provides a powerful method for constructing heterocyclic systems.

Electrophilic Aminomethylation: Benzyl N-[(benzyloxy)methyl]carbamate serves as an improved electrophile for aminomethylation reactions, particularly in the asymmetric synthesis of β2-amino acids. researchgate.netresearchgate.net Its structure helps to avoid the formation of by-products often seen with other aminomethylating agents. researchgate.net

Intermediate in Multi-step Syntheses: The stability of the Cbz group makes this compound and its derivatives valuable intermediates in the synthesis of complex molecules, including potential acetyl- and butyrylcholinesterase inhibitors. researchgate.net

The synthetic utility of this compound is continually being explored, with research focusing on developing new applications and refining existing methodologies to enhance efficiency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-phenylmethoxycarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMQUYFJDPYHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540169 | |

| Record name | Benzyl (benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15255-86-4 | |

| Record name | Benzyl (benzyloxy)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl Benzyloxy Carbamate and Its Analogues

Classical and Established Synthetic Routes to Benzyl (B1604629) (benzyloxy)carbamate

Traditional methods for the synthesis of benzyl (benzyloxy)carbamate and its analogues have been well-established, relying on fundamental reactions in organic chemistry.

A foundational and widely utilized method for the preparation of benzyl carbamate (B1207046) involves the reaction of benzyl chloroformate with ammonia (B1221849). chemicalbook.comorgsyn.orgwikipedia.org This reaction is a straightforward nucleophilic acyl substitution where ammonia acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The reaction is typically carried out by slowly adding benzyl chloroformate to a cold, concentrated solution of ammonium (B1175870) hydroxide (B78521) with vigorous stirring. orgsyn.org The product, benzyl carbamate, precipitates from the reaction mixture and can be collected by filtration. orgsyn.org This method is valued for its simplicity and the ready availability of the starting materials. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, serves as a crucial amine-protecting group in peptide synthesis and other areas of organic synthesis. wikipedia.org

The general scheme for this reaction is as follows:

C₆H₅CH₂OC(O)Cl + 2 NH₃ → C₆H₅CH₂OC(O)NH₂ + NH₄Cl

This reaction can also be adapted to use primary or secondary amines instead of ammonia to produce N-substituted benzyl carbamates. The conditions are generally mild, and the reaction proceeds with high efficiency.

Table 1: Representative Synthesis of Benzyl Carbamate

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield | Reference |

| Benzyl chloroformate, Ammonia | Concentrated ammonium hydroxide (aq) | Slow addition at low temperature, followed by stirring at room temperature for 30 minutes. | Benzyl carbamate | 91-94% | orgsyn.org |

Alternative Carbonyloxylation and Esterification Procedures

Beyond the use of benzyl chloroformate, alternative methods for the formation of carbamates and esters have been explored. Carbamates can be synthesized through various catalytic processes. For instance, new ethyl benzyl carbamates have been synthesized from benzylamine (B48309) derivatives through a modification of the basic catalysis of the addition-elimination reaction, with reactions performed at room temperature yielding excellent results. scirp.org

The preparation of carboxylic acid esters, a related transformation, is often achieved through the reaction of a carboxylic acid with an alcohol. google.comyoutube.com This equilibrium-driven process can be catalyzed by acids and often requires the removal of water to drive the reaction to completion. google.com While not a direct synthesis of this compound, these esterification principles can be conceptually applied to the formation of the carbamate ester linkage. For example, a process for preparing benzoic esters involves the reaction of benzoic acid with an alcohol in the presence of a tin(II) compound as a catalyst at elevated temperatures. google.com

The synthesis of N-benzyloxycarbamic acid esters provides a scaffold that is closely related to this compound. A key precursor, N-benzyloxycarbamic acid ethyl ester, can be prepared in excellent yield by reacting O-benzylhydroxylamine hydrochloride with ethyl chloroformate in pyridine (B92270) at room temperature. nih.gov The use of pyridine as the base is crucial in this reaction, as other bases like triethylamine (B128534) or 4-methylmorpholine (B44366) can lead to the formation of undesired N,N-diacylated byproducts. nih.gov

This synthetic strategy allows for the introduction of the N-benzyloxy group, which is a valuable component in the synthesis of hydroxamic acids and their derivatives. nih.govnih.gov N-alkylation of the resulting N-benzyloxycarbamic acid ethyl ester can be readily achieved to produce a variety of N-alkyl-N-benzyloxy carbamates. nih.gov These compounds, in turn, can react with stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids. nih.govnih.gov

Table 2: Synthesis of N-Benzyloxycarbamic Acid Ethyl Ester

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield | Reference |

| O-Benzylhydroxylamine hydrochloride, Ethyl chloroformate | Pyridine | Room temperature | N-Benzyloxycarbamic acid ethyl ester | 94.6% | nih.gov |

Advanced and Novel Synthetic Approaches for Benzyloxycarbamate Scaffolds

Modern synthetic chemistry has introduced more sophisticated and efficient methods for the construction of complex organic molecules, including benzyloxycarbamate derivatives.

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds and the functionalization of C-H bonds, offering novel pathways to amides and carbamates. nih.govmanchester.ac.uk Carbamoyl (B1232498) chlorides can participate in a variety of transition metal-catalyzed reactions, including cross-coupling and C-H functionalization, to produce amide-functionalized frameworks. rsc.orgresearchgate.net While direct applications to this compound are not extensively detailed, the principles of these catalytic systems could potentially be adapted for its synthesis.

For instance, transition metal-catalyzed C-H bond activation allows for the direct functionalization of C-H bonds, which is a highly atom-economical approach. nih.gov Such strategies could potentially be employed for the direct benzyloxylation or carbamoylation of appropriate substrates. The development of reactions involving benzylic substrates is an active area of research, though the formation of η³-benzyl-metal complexes can be challenging due to an endothermic dearomatization process. researchgate.net

Photochemical and electrochemical methods offer sustainable and often milder alternatives to traditional synthetic transformations. These techniques utilize light or electricity, respectively, to drive chemical reactions, often avoiding the need for harsh reagents.

Electrochemical synthesis has been applied to the functionalization of benzylic C-H bonds. Anodic oxidation can efficiently generate benzylic cations from unfunctionalized benzylic C(sp³)–H bonds, which can then be trapped by nucleophiles. bris.ac.uk This has been demonstrated in the acyloxylation of benzylic C-H bonds using carboxylic acids as nucleophiles. bris.ac.uk While direct carbamoylation using this method to form benzyloxycarbamates is not explicitly reported, the underlying principle of generating a reactive benzylic intermediate that can be trapped by a nitrogen nucleophile is plausible. Electrochemical methods have also been used for the synthesis of various nitrogen-containing heterocycles, such as benzazoles and benzothiazoles, through oxidative cyclization reactions. bohrium.comrsc.org

Photochemical methods, which utilize light to initiate reactions, have also been explored for C-H functionalization. For example, a radical-based organocatalytic method for the direct benzylation of allylic C-H bonds has been developed using visible light. researchgate.net The application of photochemical approaches to the direct synthesis of benzyloxycarbamates is an area with potential for future development. The photochemical synthesis of benzimidazoles has been demonstrated, showcasing the utility of light-induced reactions in forming C-N bonds. nih.gov

Flow Chemistry Techniques for Continuous Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of carbamates, offering significant advantages over traditional batch processes, such as enhanced safety, scalability, and process control. A notable development is a continuous flow process that integrates a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a variety of valuable Cbz-carbamate products. beilstein-journals.orgnih.gov

In this system, a solution of a carboxylic acid, an excess of benzyl alcohol, and triethylamine in toluene (B28343) is mixed with diphenylphosphoryl azide (B81097) (DPPA) in a heated reactor coil. researchgate.net This induces the Curtius rearrangement, forming an isocyanate intermediate that is subsequently trapped by benzyl alcohol to yield the desired Cbz-carbamate. researchgate.net A key innovation in this process is the downstream use of a column containing an immobilized enzyme, Candida antarctica lipase (B570770) B (CALB). nih.govresearchgate.net This enzyme selectively converts unreacted benzyl alcohol, a common impurity, into benzyl butyrate (B1204436) by reacting it with vinyl butyrate. beilstein-journals.org The resulting ester can be easily removed through crystallization, simplifying the purification of the final Cbz-carbamate product. nih.govresearchgate.net

This telescoped flow process has been successfully applied to a range of carboxylic acid substrates, demonstrating its versatility. nih.gov The reaction conditions and outcomes for several substrates are detailed below.

| Product | Substrate | Residence Time (tRes) | Temperature (T) | Isolated Yield | Citation |

|---|---|---|---|---|---|

| 3a | Benzoic acid | 30 min | 120°C | High | nih.govresearchgate.net |

| 3b | 4-Methoxybenzoic acid | 30 min | 120°C | High | nih.govresearchgate.net |

| 3c | 4-Chlorobenzoic acid | 30 min | 120°C | High | nih.govresearchgate.net |

| 3f | Phenylacetic acid | 60 min | 120°C | Lower | nih.govresearchgate.net |

| 3g | 4-Methoxyphenylacetic acid | 60 min | 120°C | Lower | nih.govresearchgate.net |

| 3j | Cyclohexanecarboxylic acid | 60 min | 80°C | Moderate | nih.govresearchgate.net |

As indicated, aromatic acids like benzoic acid derivatives react cleanly and rapidly, while phenylacetic acids are less reactive and require longer residence times, resulting in lower yields. researchgate.net This method highlights the potential of combining chemical and biocatalytic steps in a continuous flow setup to streamline the synthesis and purification of carbamates. beilstein-journals.org

Stereoselective Synthesis of Chiral Benzyloxycarbamate Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is crucial in pharmaceutical and biological sciences. wikipedia.org For benzyloxycarbamate derivatives, stereoselectivity is often achieved through asymmetric induction, frequently employing chiral auxiliaries to direct the stereochemical outcome of reactions.

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. In the context of benzyloxycarbamate derivatives, this is typically achieved not by creating a chiral center at the carbamate nitrogen itself, but by using the benzyloxycarbonyl (Cbz) group to protect an amine while a new stereocenter is created elsewhere in the molecule. The Cbz group plays a critical role in modifying the reactivity and steric environment of the substrate, but the primary control of stereochemistry comes from an external chiral influence, such as a chiral auxiliary covalently bonded to the molecule. wikipedia.orgresearchgate.net

For instance, in the synthesis of β-amino acids, the titanium enolate of a chiral acyl-oxazolidinone is subjected to aminomethylation. researchgate.net The stereochemical outcome of this C-C bond-forming reaction is dictated by the chiral auxiliary, leading to the formation of a Cbz-protected β-amino acid with high diastereoselectivity. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed. This strategy has been effectively applied to the synthesis of chiral compounds containing a benzyloxycarbamate moiety.

A prominent example involves the use of Evans-type oxazolidinone auxiliaries. researchgate.net These auxiliaries are attached to a carboxylic acid moiety, and the resulting chiral imide directs the stereoselective alkylation or functionalization at the α-position. nih.gov In the synthesis of chiral β2-amino acids, the titanium enolate derived from an N-acylated 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) undergoes a highly diastereoselective Mannich-type reaction with an aminomethylating agent like Benzyl N-[(benzyloxy)methyl]carbamate. researchgate.netresearchgate.net The bulky phenyl groups of the DIOZ auxiliary effectively shield one face of the enolate, forcing the electrophile to approach from the opposite face, thus ensuring high stereocontrol. researchgate.net

The general workflow for this auxiliary-guided transformation is as follows:

Coupling: The substrate is covalently attached to the chiral auxiliary.

Diastereoselective Transformation: The resulting compound undergoes a reaction (e.g., alkylation, aldol (B89426) addition) where the auxiliary directs the formation of a new stereocenter.

Cleavage: The auxiliary is removed to yield the enantiomerically enriched product. wikipedia.org

This methodology has proven reliable for producing stereodefined acyclic molecules that can be further elaborated into complex structures. nih.gov

Green Chemistry Considerations in Benzyloxycarbamate Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign, reducing waste and minimizing the use of hazardous substances. wjpmr.comjocpr.com These considerations are increasingly important in the synthesis of benzyloxycarbamates, leading to the development of more sustainable methodologies.

One of the core principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. mdpi.com Water is an ideal green solvent due to its non-toxicity, availability, and low cost. ijacskros.com An environmentally benign method for the N-benzyloxycarbonylation (Cbz protection) of amines has been developed using water as the reaction medium. ijacskros.com This process involves treating various amines with benzyl chloroformate (Cbz-Cl) in water at room temperature, achieving high yields and chemoselectivity without the need for organic solvents. ijacskros.com

The reaction demonstrates high chemoselectivity, as amino groups are selectively protected over hydroxyl and thiol groups. This method's advantages include its mild conditions, operational simplicity, and impressive yields. ijacskros.com Similarly, the synthesis of benzyl hydroxymethyl carbamate has been performed in an aqueous medium by reacting benzyl carbamate with formaldehyde. orgsyn.org

Solvent-free conditions represent another significant green chemistry approach. wjpmr.com The Cbz protection of amines has been successfully catalyzed by Amberlyst-15 under solvent-free conditions, further reducing the environmental impact of the synthesis. ijacskros.com

| Amine Substrate | Product | Time (min) | Yield (%) in Water | Citation |

|---|---|---|---|---|

| Aniline | N-Phenyl-N-benzyloxycarbonylamine | 15 | 94 | ijacskros.com |

| Benzylamine | N-Benzyl-N-benzyloxycarbonylamine | 10 | 96 | ijacskros.com |

| Glycine methyl ester hydrochloride | N-Benzyloxycarbonylglycine methyl ester | 30 | 92 | ijacskros.com |

| p-Aminophenol | N-(4-Hydroxyphenyl)-N-benzyloxycarbonylamine | 20 | 95 | ijacskros.com |

| (S)-(-)-2-Phenylglycinol | (S)-N-Benzyloxycarbonyl-2-phenylglycinol | 30 | 93 | ijacskros.com |

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. mdpi.com For the synthesis of benzyl carbamate, heterogeneous catalysts have been developed to improve sustainability. One such catalyst consists of a composite of two metal oxides (from iron oxide, titanium oxide, and nickel oxide) supported on an alumina (B75360) carrier. google.com This catalyst facilitates the synthesis of benzyl carbamate from urea (B33335) and benzyl alcohol at 140-180°C under reduced pressure, achieving high conversion rates and a product separation yield of over 90%. google.com The use of a solid, recyclable catalyst minimizes waste compared to stoichiometric reagents.

Biocatalysis also offers a sustainable alternative. As mentioned in the flow chemistry section, the use of immobilized enzymes like CALB for purification represents a green approach by enabling the selective transformation of byproducts under mild conditions, allowing for easy separation and potential recycling of the biocatalyst. beilstein-journals.orgnih.gov

Atom Economy and Reaction Efficiency Optimization

The principle of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by measuring the extent to which atoms from the starting materials are incorporated into the final product. jocpr.comskpharmteco.com An ideal, or 100% atom-economical, reaction integrates all atoms of the reactants into the desired product, generating no waste byproducts. nih.gov This concept provides a framework for designing more sustainable and efficient synthetic routes. acs.org Reactions such as additions and rearrangements are characteristically high in atom economy, whereas substitutions and eliminations often generate stoichiometric byproducts, thus lowering their atom economy. acs.orgnih.gov

In the context of this compound and its analogues, optimizing atom economy involves selecting synthetic pathways that minimize byproduct formation. For instance, the synthesis of a precursor like N-benzyloxycarbamic acid ethyl ester from O-benzylhydroxylamine hydrochloride and ethyl chloroformate involves a substitution reaction that produces pyridinium (B92312) hydrochloride as a byproduct. nih.gov This inherently reduces the atom economy of the process.

To enhance reaction efficiency, modern synthetic strategies focus on several key areas:

Catalytic Processes: Employing catalysts instead of stoichiometric reagents can significantly improve atom economy by reducing waste. acs.org Tin-catalyzed transcarbamoylation is an example of a mild method that proceeds with broad functional-group tolerance. organic-chemistry.org

Phosgene-Free Synthesis: Classic carbamate syntheses often utilized hazardous reagents like phosgene. researchgate.net Modern methods avoid these dangerous materials by using alternatives such as dimethyl carbonate or by activating amines with CO2. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow processes can improve reaction efficiency, yield, and safety. beilstein-journals.org A flow-based system allows for controlled reaction conditions and can be integrated with downstream purification steps, streamlining the synthesis of carbamates. beilstein-journals.org

By focusing on reaction design that maximizes the incorporation of starting materials, utilizes catalytic methods, and avoids hazardous reagents, the synthesis of this compound and its derivatives can be made more efficient and environmentally benign.

Synthesis of N-Alkyl-N-benzyloxycarbamates and Dicarbamates

A key synthetic utility of N-benzyloxycarbamates is their conversion into N-alkylated derivatives and dicarbamates. These compounds serve as important intermediates in the synthesis of more complex molecules like functionalized protected hydroxamic acids. nih.govacs.org The general methodology for N-alkylation involves the deprotonation of the N-H bond of a precursor, such as N-benzyloxycarbamic acid ethyl ester, followed by reaction with an alkylating agent. acs.org

The synthesis is typically carried out by treating the starting carbamate with a base in an appropriate solvent, followed by the addition of an alkyl halide. nih.gov Common conditions include using sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in refluxing acetonitrile. acs.org This method is versatile and allows for the preparation of a range of N-alkyl-N-benzyloxycarbamates in good to excellent yields. nih.gov

Furthermore, this strategy can be extended to synthesize dicarbamates by employing a dihaloalkane as the alkylating agent. For example, reacting N-benzyloxycarbamic acid ethyl ester with half an equivalent of 1,5-dibromopentane (B145557) in the presence of K2CO3 results in the formation of a dicarbamate, where two carbamate moieties are linked by a pentyl chain. nih.govacs.org

The table below summarizes the synthesis of several N-alkyl-N-benzyloxycarbamates and a dicarbamate, detailing the specific reagents, conditions, and reported yields.

| Product | Alkylating Agent | Base/Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzyloxy-N-methylcarbamic acid ethyl ester | Methyl iodide | NaH / DMF | 93% | nih.gov |

| N-Benzyl-N-benzyloxycarbamic acid ethyl ester | Benzyl bromide | NaH / DMF | Data not specified | nih.gov |

| Pentane-1,5-diylbis(N-benzyloxycarbamic acid ethyl ester) | 1,5-Dibromopentane (0.5 eq.) | K2CO3 / Acetonitrile (reflux) | Excellent | nih.govacs.org |

Reactivity and Reaction Mechanisms of Benzyl Benzyloxy Carbamate

Chemical Stability and Degradation Pathways of Benzyloxycarbamates

The stability of benzyl (B1604629) (benzyloxy)carbamate is largely governed by the resilience of the benzyloxycarbonyl group to various reaction conditions. Generally, the Cbz group is known for its stability in basic and most aqueous acidic environments, which makes it a valuable protecting group in multi-step syntheses. ijacskros.com However, under specific thermal or hydrolytic stress, the molecule can undergo degradation.

Thermal Decomposition Mechanisms

While specific studies on the thermal decomposition of benzyl (benzyloxy)carbamate are not extensively documented, the thermal behavior of carbamates, in general, can provide insights. The pyrolysis of carbamates often proceeds through the elimination of the corresponding alcohol and carbon dioxide to yield an amine. For instance, the thermal decomposition of t-alkyl N-arylcarbamates has been shown to be a first-order reaction that produces carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com A cyclic mechanism is often proposed for such decompositions. cdnsciencepub.com

For this compound, a plausible thermal degradation pathway could involve the cleavage of the C-O bond of the benzyl group, leading to the formation of toluene (B28343), carbon dioxide, and benzyloxyamine. The stability of the benzyl carbamate (B1207046) linkage is significant, and decomposition typically requires elevated temperatures. The specific mechanism and products would likely be influenced by the reaction conditions, such as temperature and the presence of catalysts or radical initiators.

Hydrolytic Stability Profiles

The benzyloxycarbonyl group is generally stable to hydrolysis under neutral and mildly acidic or basic aqueous conditions at room temperature. ijacskros.comresearchgate.net This stability is a key feature that allows for its use as a protecting group in aqueous reaction media. However, under more forceful conditions, such as elevated temperatures or extreme pH, hydrolysis can occur.

The hydrolytic stability of carbamates is pH-dependent. scielo.brnih.gov In acidic conditions, the hydrolysis of carbamates can be facilitated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. scielo.br Conversely, under strongly basic conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon (a BAc2 mechanism). scielo.br For some carbamates, the pH-rate profile shows distinct regions where the reaction is catalyzed by acid, is pH-independent (water-catalyzed), or is catalyzed by base. scielo.br

Deprotection Strategies and Mechanistic Pathways

The removal of the benzyloxycarbonyl group from this compound is a crucial step in synthetic sequences where it is used as a protecting group. Several methods have been developed for this purpose, each with its own mechanistic pathway.

Hydrogenolysis and Catalytic Transfer Hydrogenation Mechanisms

Catalytic hydrogenolysis is the most common and one of the mildest methods for the deprotection of the Cbz group. total-synthesis.com This method involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen. total-synthesis.com

The mechanism of hydrogenolysis involves the adsorption of the this compound and hydrogen onto the surface of the palladium catalyst. The benzylic C-O bond is then cleaved, leading to the formation of toluene and a carbamic acid intermediate. This carbamic acid is unstable and spontaneously decarboxylates to release the deprotected hydroxylamine (B1172632) and carbon dioxide. total-synthesis.com

Catalytic Transfer Hydrogenation (CTH) is an alternative to using hydrogen gas, which can be hazardous. In CTH, a hydrogen donor molecule is used to transfer hydrogen to the substrate in the presence of the catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene. rsc.org This method offers the advantage of not requiring specialized equipment for handling hydrogen gas. The mechanism is similar to that of catalytic hydrogenation, with the hydrogen donor first transferring hydrogen to the catalyst.

Below is a table summarizing various conditions for hydrogenolytic deprotection of Cbz groups:

| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Room Temperature, 1 atm | total-synthesis.com |

| 10% Pd/C | Ammonium Formate | Methanol | Reflux | rsc.org |

| Pd/C | Formic Acid | Methanol | Room Temperature | rsc.org |

| Pd/C | Cyclohexene | Ethanol | Reflux | rsc.org |

Acid-Mediated Cleavage Pathways

While the Cbz group is relatively stable to many acidic conditions, it can be cleaved by strong acids. total-synthesis.com Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) are commonly used for this purpose. total-synthesis.comhighfine.com

The mechanism of acid-mediated cleavage typically involves the protonation of the carbamate's carbonyl oxygen, which weakens the benzylic C-O bond. This is followed by a nucleophilic attack by the counterion of the acid (e.g., bromide) at the benzylic carbon in an SN2-type displacement. This cleavage results in the formation of benzyl bromide, the unstable carbamic acid which decomposes to the free amine and carbon dioxide. total-synthesis.com Alternatively, an SN1-type mechanism involving a stable benzyl cation can also be operative, particularly with substrates that can stabilize a positive charge at the benzylic position.

The conditions for acid-mediated deprotection are generally harsher than those for hydrogenolysis and may not be suitable for substrates with other acid-sensitive functional groups. total-synthesis.com

Base-Mediated Transformations and Rearrangements

The Cbz group is generally considered stable to a wide range of basic conditions. ijacskros.com However, under specific circumstances, particularly with strong bases or at elevated temperatures, transformations can occur. For this compound, which is an O-substituted N-hydroxycarbamate, base-mediated reactions could potentially lead to rearrangements.

One such relevant transformation is the Lossen rearrangement . This reaction involves the conversion of hydroxamic acids or their derivatives, such as O-acyl hydroxamates, into isocyanates upon treatment with a base or heat. wikipedia.orgchemistry-reaction.comlscollege.ac.in The mechanism begins with the deprotonation of the nitrogen atom by a base to form an anion. This is followed by a concerted rearrangement where the group attached to the nitrogen (in this case, the benzyloxycarbonyl group) migrates to the nitrogen, and the O-leaving group departs, to form an isocyanate intermediate. wikipedia.orgchemistry-reaction.com This isocyanate can then be trapped by nucleophiles present in the reaction mixture. In the presence of water, the isocyanate hydrolyzes to a carbamic acid, which then decarboxylates to yield a primary amine. lscollege.ac.inslideshare.net

While direct evidence for a Lossen-type rearrangement of this compound under standard basic conditions is not prevalent in the literature, the structural similarity to O-acyl hydroxamates suggests that such a pathway could be induced under specific, likely forceful, basic conditions. Simple N-alkyl-N-benzyloxy carbamates have been shown to react with stabilized carbon nucleophiles in the presence of a base like sodium hydride. nih.gov

Reductive Cleavage Methods Beyond Hydrogenation

While catalytic hydrogenation is a standard method for the cleavage of the benzyloxycarbonyl (Cbz) group, several alternative reductive methods have been developed to accommodate substrates with functionalities sensitive to hydrogenation conditions, such as alkenes, alkynes, or sulfur-containing groups. google.comorganic-chemistry.orgmasterorganicchemistry.com These methods often employ chemical reductants or photochemical activation.

One effective alternative involves the use of Lewis acids in specific solvents. For instance, aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively deprotect N-Cbz groups. organic-chemistry.org This system offers good functional group tolerance, is cost-effective, and can be performed at room temperature, providing high yields. organic-chemistry.org

Nucleophilic deprotection protocols offer another route. A notable example is the use of 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) in N,N-dimethylacetamide at 75 °C. organic-chemistry.org This method is particularly advantageous for substrates bearing functionalities that are incompatible with standard hydrogenolysis or strong Lewis acid conditions. organic-chemistry.org

Furthermore, metal-free reductive cleavage can be achieved through photoactivated electron transfer. In this approach, a neutral organic electron donor, upon photoactivation, can transfer an electron to the benzyloxycarbamate substrate. nih.gov For this to be effective in cleaving the N-benzyl bond, the benzyl group must be the site of the lowest unoccupied molecular orbital (LUMO) within the substrate. Electron transfer to the benzyl group leads to the cleavage of the C–N bond, releasing the free amine after work-up. nih.gov

Transfer hydrogenation represents another mild alternative. This technique uses a hydrogen donor in conjunction with a catalyst. For example, triethylsilane can be used to generate molecular hydrogen in situ with a palladium on charcoal catalyst, which then facilitates the rapid and efficient deprotection of the Cbz group under neutral conditions. missouri.edu

Table 1: Selected Reductive Cleavage Methods for Cbz Group (Non-Hydrogenation)

| Reagent/System | Conditions | Substrate Compatibility | Reference |

|---|---|---|---|

| AlCl₃ in HFIP | Room Temperature | Tolerates reducible groups, O- and N-Bn groups | organic-chemistry.org |

| 2-Mercaptoethanol, K₃PO₄ | 75 °C, DMA | Suitable for substrates with sensitive functionalities | organic-chemistry.org |

| Photoactivated Organic Donor | Blue Light, DMF | Dependent on substrate's LUMO localization | nih.gov |

| Triethylsilane, Pd/C | Neutral, Mild | Broad, includes reduction of other functional groups | missouri.edu |

Enzymatic and Biocatalytic Deprotection Mechanisms

Enzymatic and biocatalytic methods for the removal of the benzyloxycarbonyl (Cbz) group have emerged as powerful tools in organic synthesis, offering mild reaction conditions and high selectivity. google.comresearchgate.net These methods are particularly valuable in pharmaceutical manufacturing where chirality is crucial. researchgate.net

A key enzyme in this field is Cbz-ase, an amidohydrolase that specifically catalyzes the hydrolysis of the Cbz group. rsc.org Enzymes have been isolated from various microorganisms, including Sphingomonas paucimobilis and Burkholderia phenazinium. researchgate.net The Cbz-cleaving enzyme from Sphingomonas paucimobilis SC 16113, for example, was purified and found to be a protein with a molecular weight of approximately 155,000 daltons. researchgate.net These enzymes can exhibit high enantioselectivity, enabling the resolution of racemic mixtures of Cbz-protected amino acids by selectively deprotecting one enantiomer. researchgate.net For example, specific enzymes have been developed to hydrolyze the Cbz-group from either D- or L-amino acids. researchgate.net

The mechanism of these enzymes involves the specific recognition and hydrolysis of the carbamate linkage. The substrate specificity can be quite defined, and studies have been conducted to understand how modifications to the amino acid side chain or other structural components affect enzyme activity and enantioselectivity. researchgate.net

Biocatalytic cascades have also been developed to deprotect multiply-protected substrates in a one-pot process. A representative example combines the action of two recombinant enzymes: an esterase from Bacillus subtilis (BS2) and a Cbz-ase. rsc.org In this cascade, the BS2 esterase first hydrolyzes a C-terminal ester protecting group (like a tert-butyl ester), and then the Cbz-ase removes the N-terminal Cbz group to yield the free amino acid. rsc.org This dual-enzyme approach highlights the potential of biocatalysis for complex deprotection sequences under mild, aqueous conditions. rsc.orgpnas.org

Table 2: Examples of Enzymes in Cbz Deprotection

| Enzyme | Source Organism | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Cbz-ase | Sphingomonas paucimobilis SC 16113 | Cbz-protected amino acids | Enantioselective cleavage | researchgate.net |

| Cbz-deprotecting enzyme | Burkholderia phenazinium SC 16530 | Cbz-protected amino acids | Evaluated for substrate specificity | researchgate.net |

| BS2 Esterase / Cbz-ase Cascade | Bacillus subtilis / Sphingomonas sp. | Doubly-protected L-Phenylalanine | One-pot, two-step deprotection | rsc.org |

Participation in Diverse Organic Transformations

Nucleophilic and Electrophilic Reactivity of Carbamate Moieties

The carbamate moiety within this compound exhibits both nucleophilic and electrophilic characteristics, allowing it to participate in a range of organic transformations. The nitrogen atom's lone pair electrons can act as a nucleophile, although this reactivity is significantly attenuated by the electron-withdrawing nature of the adjacent carbonyl and benzyloxy groups. This suppressed nucleophilicity is the basis of its function as a protecting group. youtube.com However, under certain conditions, such as acid-catalyzed condensation with aldehydes like glyoxal, the carbamate can act as a nucleophile. mdpi.com

Conversely, the carbonyl carbon of the carbamate is an electrophilic center. nih.gov This electrophilicity can be enhanced by protonation or coordination to a Lewis acid. A primary application of this reactivity is in the reaction of N-alkyl-N-benzyloxy carbamates with strong nucleophiles. While highly basic nucleophiles like n-butyllithium can lead to Weinreb-like intermediates and subsequent ketone formation, the carbamate's electrophilic nature is productively harnessed in reactions with stabilized nucleophiles. nih.gov The electrophilic character of the carbamate group also allows it to function as a powerful ortho-directing group in directed ortho-metalation (DoM) reactions, where the carbonyl oxygen coordinates with lithium, facilitating regioselective deprotonation of an adjacent aromatic ring. ukzn.ac.za

The formation of the carbamate itself, typically from an amine and benzyl chloroformate, is a classic example of the amine acting as a nucleophile and the chloroformate carbonyl carbon acting as a potent electrophile. youtube.comtotal-synthesis.com The electrophilicity of the benzyl chloroformate can be further activated through hydrogen bonding in aqueous media, facilitating the nucleophilic attack by the amine. ijacskros.com

Radical Pathways Involving Benzyloxycarbamate Scaffolds

The benzyloxycarbamate scaffold contains a benzylic position, which is known to be susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. masterorganicchemistry.com The C-H bonds at the benzylic carbon are weaker than typical alkyl C-H bonds, making them susceptible to hydrogen atom abstraction by radical initiators. masterorganicchemistry.com This principle is well-established in reactions like benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.com

While direct radical reactions on the Cbz group itself are less common, the stability of the benzyl radical is a key factor. Once a radical is formed at the benzylic position of the benzyloxy group, it is stabilized by delocalization into the phenyl ring. masterorganicchemistry.com This inherent stability can influence the course of reactions involving radical intermediates.

In a different context, carbamoyl (B1232498) radicals can be generated from carbamoyl chloride precursors using photochemical methods with a nucleophilic organic catalyst. nih.gov These nucleophilic radicals can then engage in Giese-type additions to electron-poor olefins. While not starting from this compound itself, this demonstrates a pathway where the carbamate functionality can be converted into a reactive radical species for C-C bond formation. nih.gov

Intramolecular Cyclization Reactions

N-substituted benzyl (benzyloxy)carbamates are effective precursors for the synthesis of cyclic compounds, particularly protected cyclic hydroxamic acids, via intramolecular cyclization. nih.gov In these reactions, a tethered carbon nucleophile displaces the ethoxy group of the carbamate to form a ring.

This methodology has been successfully applied to synthesize functionalized 5-, 6-, and 7-membered rings in good to excellent yields. nih.gov The general strategy involves an N-alkylated benzyloxycarbamate where the alkyl chain is terminated with a group that can be converted into a carbanion, such as a sulfone or phosphonate (B1237965). nih.govsigmaaldrich.com Upon treatment with a base, the generated carbanion attacks the electrophilic carbamate carbonyl carbon intramolecularly, leading to cyclization. nih.gov

For example, α-sulfonyl carbanions have been shown to undergo intramolecular cyclization with carbamates to furnish lactams. nih.gov The resulting cyclic products, such as those containing a sulfone group, can be further functionalized. For instance, they can be alkylated, or in the case of phosphonate-derived cyclic products, they can undergo Horner-Wadsworth-Emmons (HWE) reactions. nih.govsigmaaldrich.com This approach has proven useful for creating complex structures, including bis-cyclic hydroxamic acids, which are of interest as polydentate chelators. nih.gov

Reactions with Stabilized Carbon Nucleophiles

N-benzyloxy carbamates, particularly N-alkyl derivatives, serve as effective electrophiles in reactions with stabilized carbon nucleophiles. nih.govnih.gov This reaction provides a novel and efficient strategy for the synthesis of functionalized, protected hydroxamic acids. nih.gov While carbamates are often viewed primarily as protecting groups, their electrophilic character can be harnessed for C-C bond formation. nih.gov

The key to this transformation is the use of stabilized carbanions. When a non-stabilized, strongly basic nucleophile like an organolithium reagent reacts with the carbamate, the reaction often proceeds through a Weinreb-like intermediate, which can lead to ketone formation as a major byproduct. nih.gov However, when the nucleophile is a carbanion stabilized by an electron-withdrawing group (e.g., sulfone, ester, or phosphonate), the reaction pathway changes. The initial addition of the nucleophile to the carbamate carbonyl forms an intermediate that has an acidic proton. This proton is readily removed to generate a new, stable carbanion, which effectively shuts down the unwanted Weinreb-type elimination pathway. nih.gov

This methodology has been demonstrated with a variety of stabilized nucleophiles, including the anions of ethyl phenyl sulfone, allyl phenyl sulfone, and ester enolates, providing the corresponding protected hydroxamic acids in good to excellent yields. nih.gov

Table 3: Reaction of N-Propyl-N-benzyloxy Ethyl Carbamate with Stabilized Nucleophiles

| Nucleophile Precursor | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl phenyl sulfone | LHMDS | Protected β-keto sulfone hydroxamate | 92 | nih.gov |

| Allyl phenyl sulfone | LHMDS | Protected γ,δ-unsaturated β-keto sulfone hydroxamate | 79 | nih.gov |

| Ethyl acetate | LHMDS | Protected β-keto ester hydroxamate | 75 | nih.gov |

| Diethyl phosphonoacetate | NaH | Protected β-keto phosphonate hydroxamate | 85 | nih.gov |

(Data synthesized from the text of the referenced article)

Mechanistic Investigations into this compound: A Review of Kinetic and Isotope Studies

While general principles of carbamate reactivity have been studied, allowing for postulations about the behavior of this compound, specific mechanistic investigations through kinetic and isotope studies on this particular compound are not documented in the accessible literature. Such studies are crucial for elucidating the precise steps of a reaction mechanism, including the identification of the rate-determining step and the nature of transition states.

In the broader context of carbamate chemistry, kinetic studies often involve monitoring the rate of formation or cleavage under various conditions. For instance, the hydrolysis of carbamates can proceed through different mechanisms depending on the pH and the structure of the carbamate. These mechanisms are often investigated by studying the reaction kinetics as a function of reactant and catalyst concentrations.

Isotope effect studies are a powerful tool for probing reaction mechanisms. By replacing an atom at a specific position in a reactant with one of its heavier isotopes, scientists can measure the effect on the reaction rate. A significant kinetic isotope effect (KIE) often indicates that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction. For carbamates, isotopic labeling of the carbonyl carbon (13C) or the nitrogen atom (15N) could provide valuable insights into bond-breaking and bond-forming events during reactions such as hydrolysis or thermolysis.

Although no specific data tables for this compound are available, the following table illustrates the type of data that would be generated from kinetic studies on a hypothetical reaction of a generic carbamate.

Table 1: Hypothetical Kinetic Data for the Hydrolysis of a Generic Carbamate

| Entry | [Carbamate] (M) | [H⁺] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

This table is for illustrative purposes only and does not represent actual data for this compound.

Similarly, an isotope effect study would yield data comparing the rate constants for the unlabeled and labeled reactant, as shown in the hypothetical table below.

Table 2: Hypothetical Kinetic Isotope Effect Data for the Decomposition of a Generic Carbamate

| Isotopic Label | Rate Constant (k) (s⁻¹) | Kinetic Isotope Effect (k_light / k_heavy) |

| None (¹²C) | 2.4 x 10⁻⁴ | N/A |

| ¹³C at carbonyl | 2.3 x 10⁻⁴ | 1.04 |

This table is for illustrative purposes only and does not represent actual data for this compound.

The absence of such specific data for this compound in the literature highlights a potential area for future research. Mechanistic studies employing kinetic and isotopic methods would be invaluable for a comprehensive understanding of the reactivity of this compound and could contribute to the broader knowledge of carbamate chemistry.

Applications of Benzyl Benzyloxy Carbamate in Advanced Organic Synthesis

Benzyloxycarbamate as a Synthetic Building Block and Intermediate

Beyond its role in protection, the carbamate (B1207046) functionality can act as an electrophilic center or as a precursor to other important functional groups. N-benzyloxycarbamates, in particular, have been developed as versatile intermediates for constructing various molecular scaffolds.

N-benzyloxycarbamates have proven to be effective precursors for the synthesis of O-protected hydroxamic acids. In this strategy, N-alkyl-N-benzyloxy carbamates are reacted with stabilized carbon nucleophiles, such as the carbanions derived from sulfones or esters. This reaction proceeds via nucleophilic acyl substitution at the carbamate carbonyl, displacing the ethoxy group to form a new carbon-carbon bond and yielding a functionalized, protected hydroxamic acid. This method provides a flexible route to complex hydroxamic acids, which are an important class of molecules known for their metal-chelating properties and biological activities.

Table 2: Synthesis of Protected Hydroxamic Acids from N-Benzyloxycarbamates

| N-Benzyloxycarbamate Substrate | Carbon Nucleophile | Product (Protected Hydroxamic Acid) | Yield (%) |

|---|---|---|---|

| N-methyl-N-benzyloxy carbamate | Methyl phenyl sulfone | 2-Benzenesulfonyl-N-benzyloxy-N-methyl acetamide | 92 |

| N-benzyl-N-benzyloxy carbamate | tert-Butyl acetate (B1210297) | N-benzyloxy-N-benzyl-malonamic acid tert-butyl ester | 52 |

| N-pentyl-N-benzyloxy dicarbamate | tert-Butyl acetate | Protected dihydroxamic acid derivative | 84 |

Similarly, benzyl (B1604629) carbamate is a key starting material in the synthesis of phosphonopeptides, which are peptide analogues where an amide bond is replaced by a phosphonate (B1237965) group. In a one-pot, pseudo four-component condensation reaction, benzyl carbamate reacts with an aldehyde and a phosphorus source (like methyl dichlorophosphite), followed by an amino acid ester. This Mannich-type reaction constructs the N-Cbz-protected 1-aminoalkylphosphonic acid backbone, which is a core structure in many enzyme inhibitors.

Derivatives of benzyl (benzyloxy)carbamate serve as effective aminomethylation electrophiles, used to introduce a protected aminomethyl (-CH₂NH-PG) group into a molecule. The α-aminomethylation of carbonyl compounds is a key step in the synthesis of β-amino acids, which are important components of peptidomimetics.

Specifically, benzyl N-[(benzyloxy)methyl]carbamate has been identified as an improved electrophile for this transformation. When reacted with titanium enolates of chiral acyl-oxazolidinones, it delivers the Cbz-protected aminomethyl group with high diastereoselectivity. This particular reagent is advantageous because it minimizes the formation of by-products that can occur with other aminomethylation agents, leading to cleaner reactions and easier purification of the desired β²-amino acid precursors.

Building Blocks in Medicinal Chemistry (Synthetic Aspects)

The benzyloxycarbamate functional group is a crucial structural element in the synthesis of complex molecules targeted for medicinal applications. Its utility stems from its dual nature as both a protective group and a reactive handle for constructing key pharmacophores, particularly those containing hydroxamic acids and modified amino acids.

A significant synthetic application is in the preparation of protected hydroxamic acids. Research has demonstrated a novel strategy where N-benzyloxy carbamic acid ethyl ester is first N-alkylated to yield various N-alkyl-N-benzyloxy carbamates. nih.gov These intermediates, which are typically viewed only as protected amines, can act as effective electrophiles. nih.gov They react efficiently with stabilized carbon nucleophiles, such as the dianion of methyl phenyl sulfone, to produce functionalized and O-protected hydroxamic acids in good to excellent yields. nih.gov This methodology circumvents potential side reactions and provides a versatile route to complex chelating agents and other biologically active molecules. nih.govnih.gov The resulting protected hydroxamates can be further elaborated, for instance, by alkylation with halides, to create diverse metal-binding hosts. nih.gov

The following table summarizes key reactions in this synthetic approach:

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-benzyloxycarbamic acid ethyl ester | 1. NaH, DMF; 2. Methyl iodide | N-methyl-N-benzyloxycarbamic acid ethyl ester | 93% | nih.gov |

| N-benzyloxycarbamic acid ethyl ester | 1. K₂CO₃, Acetonitrile; 2. 1,5-Dibromopentane (B145557) | Pentane-1,5-diylbis(N-(benzyloxy)carbamic acid ethyl ester) | Excellent | nih.gov |

Furthermore, derivatives of the benzyloxycarbamate scaffold are instrumental in the asymmetric synthesis of β²-amino acids. These non-proteinogenic amino acids are vital components for creating β-peptides, which can form stable helical structures and are of great interest in drug discovery. nih.gov Specifically, Benzyl N-[(benzyloxy)methyl]carbamate has been developed as an improved electrophile for the α-aminomethylation of chiral substrates. nih.govrsc.org Its use leads to a better impurity profile by preventing transcarbamation by-products that can complicate purification, making the synthesis of N-Cbz-protected β-amino acids more efficient and suitable for large-scale preparation. nih.govrsc.org

The carbamate moiety, in general, is widely used as a stable and cell-permeable peptide bond surrogate in medicinal chemistry, allowing for the modulation of interactions with biological targets like enzymes and receptors. nih.govgoogle.com The benzyloxycarbonyl (Cbz or Z) group, a classic protecting group for amines, is a key feature in many of these building blocks, enabling orthogonal deprotection and further derivatization in multi-step syntheses. mdpi.com

Applications in Polymer Chemistry and Advanced Materials Precursors

The direct application of this compound as a monomer or precursor for advanced materials is not extensively documented. However, the principles of polymer chemistry allow for a conceptual exploration of its potential based on the known reactivity of carbamate and benzyloxy-containing monomers.

Monomer Design and Polymerization Strategies

In principle, a monomer containing the benzyloxycarbamate moiety could be designed for polymerization. This would typically involve incorporating a polymerizable group, such as a vinyl, acrylate, or methacrylate (B99206) function, into the this compound structure. The carbamate group itself generally does not interfere with common polymerization methods like free-radical polymerization. google.com

Strategies for creating such monomers could involve:

Acrylation: Reacting a hydroxyl-functionalized benzyloxycarbamate derivative with acryloyl chloride.

Urethane Formation: Reacting a hydroxyalkyl (meth)acrylate with an isocyanate-functionalized benzyloxycarbamate.

Once synthesized, such monomers could potentially be polymerized or copolymerized with other vinyl monomers using bulk, solution, suspension, or emulsion techniques. google.com Another potential strategy is ring-opening polymerization (ROP), which is a common method for producing biodegradable polymers. nih.gov A cyclic monomer, such as a cyclic carbonate or lactone bearing a benzyloxycarbamate side group, could theoretically be synthesized and subsequently polymerized.

Incorporation of Benzyloxycarbamate Moieties for Specific Architectures

Incorporating benzyloxycarbamate groups into a polymer architecture, likely as side chains, could impart specific properties or serve as protected functional handles. For example, polymers with carbamate-containing side chains have been explored for creating unique structures like self-immolative bottlebrush polymers. rsc.org

The benzyloxy group within the moiety can be considered a protecting group. Following polymerization, this group could be cleaved—for instance, through hydrogenolysis—to reveal a reactive N-hydroxycarbamate or other functional group on the polymer backbone. This approach is analogous to the synthesis of functional polylactides where benzyl ether protecting groups are removed post-polymerization to yield hydroxyl-bearing copolymers that can be further modified. This strategy allows for the creation of well-defined functional polymers where the reactive groups are unmasked in a final step, enabling the attachment of bioactive ligands or other molecules to create tailored biomaterials.

Development of Novel Reagents Utilizing Benzyloxycarbamate Scaffolds

A key area of innovation involving the benzyloxycarbamate scaffold is its use in developing novel reagents for organic synthesis, moving beyond its traditional role as a simple protecting group.

Research has successfully repositioned N-alkyl-N-benzyloxy carbamates from passive protected intermediates to active electrophilic reagents. nih.gov By reacting them with stabilized carbon nucleophiles, a new synthetic pathway to protected hydroxamic acids has been established. nih.govnih.gov This demonstrates a fundamental shift in the perceived reactivity of the carbamate group, opening up previously unexplored chemical applications. nih.gov The development of this methodology allows chemists to access a variety of hydroxamic acids and mixed-ligand chelators through a novel bond construction strategy. nih.gov

In a similar vein, the specific derivative Benzyl N-[(benzyloxy)methyl]carbamate was engineered as a superior aminomethylating reagent for the challenging asymmetric synthesis of β²-amino acids. nih.govrsc.org Traditional aminomethylation electrophiles often lead to by-products that complicate purification. rsc.org The inherent benzyl substitution in this novel reagent prevents these side reactions, resulting in an improved impurity profile and facilitating easier purification of the desired chiral intermediates. nih.gov This targeted design of a reagent based on the benzyloxycarbamate scaffold directly addresses a specific synthetic challenge, highlighting the potential for creating highly specialized and efficient chemical tools.

The table below showcases examples of novel reagents developed from the benzyloxycarbamate scaffold.

| Reagent Name/Class | Application | Advantage | Reference |

|---|---|---|---|

| N-Alkyl-N-benzyloxy carbamates | Electrophiles for synthesis of protected hydroxamic acids | Novel reactivity profile; provides access to complex chelators. | nih.govnih.gov |

These examples underscore the successful evolution of the benzyloxycarbamate structure from a mere building block to the core of sophisticated reagents that enable new and more efficient synthetic transformations.

Advanced Analytical and Spectroscopic Characterization of Benzyl Benzyloxy Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of benzyl (B1604629) (benzyloxy)carbamate, offering detailed insights into its atomic framework.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental techniques for determining the molecular structure of organic compounds. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their respective chemical environments.

For benzyl (benzyloxy)carbamate, the spectra would exhibit characteristic signals corresponding to the two distinct benzyl groups and the carbamate (B1207046) core. The chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from the aromatic rings. Purity can be assessed by the absence of extraneous peaks in the spectra and by comparing the integration of signals to the expected proton count for the molecule.

Predicted ¹H NMR Data for this compound Data predicted based on analogous structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl-H (from Cbz group) | 7.30 - 7.45 | Multiplet | 5H |

| Phenyl-H (from O-benzyl group) | 7.30 - 7.45 | Multiplet | 5H |

| CH₂ (from Cbz group) | 5.15 | Singlet | 2H |

| CH₂ (from O-benzyl group) | 4.90 | Singlet | 2H |

| N-H | 7.50 (broad) | Singlet | 1H |

Predicted ¹³C NMR Data for this compound Data predicted based on analogous structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbamate) | 157.0 |

| Quaternary Phenyl-C (from Cbz group) | 136.5 |

| Quaternary Phenyl-C (from O-benzyl group) | 135.0 |

| Phenyl-C (from both benzyl groups) | 128.0 - 129.0 |

| CH₂ (from Cbz group) | 67.5 |

| CH₂ (from O-benzyl group) | 78.0 |

Two-dimensional (2D) NMR techniques are employed to establish atomic connectivity within the molecule, confirming the structure pieced together from 1D spectra.

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the ortho, meta, and para protons within each aromatic ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comugm.ac.id This technique would definitively link the methylene (B1212753) proton signals to their respective methylene carbon signals and the aromatic proton signals to their corresponding aromatic carbon signals.

Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Expected Key Correlations |

| COSY | ¹H ↔ ¹H | Correlations among protons within each of the two phenyl rings. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Phenyl protons ↔ their attached phenyl carbons. Methylene protons ↔ their attached methylene carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Cbz-CH₂ protons ↔ Carbamate C=O. Cbz-CH₂ protons ↔ Quaternary and ortho carbons of its phenyl ring. O-benzyl-CH₂ protons ↔ Quaternary and ortho carbons of its phenyl ring. |

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes. In carbamates, a significant rotational barrier exists around the C–N amide bond due to the partial double bond character arising from resonance. acs.orgfigshare.com This restricted rotation can lead to the existence of distinct Z and E rotamers (rotational isomers). orientjchem.org

At low temperatures, the rotation is slow on the NMR timescale, and separate signals for each rotamer may be observed. As the temperature increases, the rate of rotation increases. This can cause the distinct signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures. acs.orgresearchgate.net DNMR studies of this compound would allow for the determination of the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for this rotational process, providing valuable information about the molecule's conformational flexibility and stability.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the m/z values with very high precision, typically to four or more decimal places. This accuracy allows for the determination of the exact molecular formula of a compound from its monoisotopic mass. For this compound, HRMS would be used to confirm its elemental composition of C₁₅H₁₅NO₃. epa.gov

HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Monoisotopic Mass | 257.105193 g/mol epa.gov |

| Average Mass | 257.289 g/mol epa.gov |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented to produce a spectrum of smaller fragment ions (product ions). Analyzing these fragments provides detailed structural information. The fragmentation of this compound under MS/MS conditions would likely involve characteristic cleavages of the benzyl and carbamate groups.

A primary fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. researchgate.net Other common fragmentations would involve cleavage at the ester and ether linkages of the carbamate moiety.

Predicted MS/MS Fragmentation Pattern for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss |

| 258.11 | 108.06 | C₇H₈O (Benzyl alcohol) | C₈H₇NO₂ |

| 258.11 | 91.05 | C₇H₇⁺ (Tropylium ion) | C₈H₈NO₃ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure in this compound. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions.

Characteristic Absorption Bands and Their Assignment

The vibrational spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups: the carbamate moiety (-NH-C(=O)-O-), the benzyl group (C₆H₅CH₂-), and the benzyloxy group (C₆H₅CH₂O-).

Infrared (IR) Spectroscopy: The IR spectrum provides distinct signals for the polar bonds within the molecule. Key characteristic absorption bands for benzyl carbamate, a closely related structure, have been identified. rsc.org These assignments offer a strong basis for interpreting the spectrum of this compound.

N-H Stretching: The N-H stretching vibration of the carbamate group typically appears as a strong band in the region of 3422-3332 cm⁻¹. The position and shape of this band can be influenced by hydrogen bonding. rsc.org

C=O Stretching: The carbonyl (C=O) stretching of the carbamate is one of the most intense and characteristic bands in the IR spectrum, generally observed around 1694-1713 cm⁻¹. rsc.org

N-H Bending: The N-H in-plane bending (scissoring) vibration is found near 1610-1616 cm⁻¹. rsc.org

C-N Stretching: The stretching vibration of the C-N bond within the carbamate linkage is typically located around 1346 cm⁻¹. rsc.org

C-O Stretching: The C-O stretching vibrations of the ester-like portion of the carbamate appear in the 1068-1216 cm⁻¹ region. rsc.org

Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations of the phenyl rings are expected just above 3000 cm⁻¹, while the asymmetric and symmetric stretching modes of the methylene (CH₂) groups occur just below 3000 cm⁻¹. theaic.org

The following interactive table summarizes the primary IR absorption bands and their assignments for the carbamate functional group, based on data from related compounds.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3422-3332 | Stretching of the nitrogen-hydrogen bond. |

| C=O Stretch | 1694-1713 | Stretching of the carbonyl double bond. |

| N-H Bend | 1610-1616 | In-plane bending of the N-H bond. |

| C-N Stretch | 1346 | Stretching of the carbon-nitrogen single bond. |

| C-O Stretch | 1068-1216 | Stretching of the carbon-oxygen single bonds. |

Raman Spectroscopy: Raman spectroscopy complements IR by providing strong signals for non-polar, symmetric vibrations. For carbamates, characteristic Raman peaks include those for C-N stretching and C=O rocking. mdpi.com Theoretical and experimental studies on various carbamates have identified characteristic peaks at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov For this compound, the symmetric breathing modes of the two phenyl rings would also be expected to produce strong Raman signals.

Conformational Insights from Vibrational Modes

The flexibility of this compound, particularly the rotation around the C-O and C-N bonds of the carbamate linker and the bonds associated with the methylene bridges, gives rise to multiple possible conformations. Vibrational spectroscopy is sensitive to these conformational changes as the vibrational frequencies and intensities of certain modes, known as "conformer markers," can shift depending on the local geometry.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the details of intermolecular interactions that dictate the crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., C-H...X interactions)

The crystal structure of benzyl carbamate, a parent compound, has been analyzed in detail and reveals a packing arrangement dominated by a combination of strong and weak intermolecular interactions. ub.edu The molecules organize into layers perpendicular to the c-axis. ub.edu

N-H···O Hydrogen Bonds: Within each layer, molecules are linked by strong N-H···O hydrogen bonds, a classic interaction for amides and carbamates. This interaction involves the amine hydrogen and the carbonyl oxygen of a neighboring molecule, forming a robust network. ub.edu

C-H···X Interactions: The layers are interconnected by a series of weaker interactions, including C-H···O, C-H···N, and C-H···π contacts. ub.educsic.es Computational analysis using the PIXEL method has shown that the cumulative energy of these weaker C-H···X interactions is comparable to that of the stronger N-H···O hydrogen bonds. ub.edu These interactions, involving hydrogen atoms from the methylene bridge and the phenyl rings, are crucial for explaining the final three-dimensional assembly and stability of the crystal lattice. ub.edu

The interplay between the strong hydrogen bonds of the carbamate group and the numerous weaker interactions involving the phenyl rings dictates the final molecular packing. ub.edu

| Interaction Type | Donor | Acceptor | Role in Crystal Structure |

| Hydrogen Bond | N-H | C=O | Forms molecular layers. |

| C-H Interaction | C-H (aliphatic/aromatic) | O, N, π-system of phenyl ring | Connects adjacent layers and contributes significantly to crystal stability. |

Absolute Configuration Assignment in Chiral Analogues

For chiral derivatives of this compound, single-crystal X-ray crystallography is the most powerful method for the unambiguous determination of the absolute configuration. wikipedia.orgnih.gov An enantiomerically pure chiral compound must crystallize in one of the 65 non-centrosymmetric Sohncke space groups. wikipedia.orged.ac.uk

The determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.goved.ac.uk When the X-ray wavelength used is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l), breaking Friedel's Law which states they should be equal. ed.ac.uk

By measuring these intensity differences, a crystallographer can determine the absolute structure of the crystal, and thus the absolute configuration (R or S) of the molecule it contains. wikipedia.orgresearchgate.net The result is typically expressed as the Flack parameter, which should refine to a value close to 0 for the correct absolute structure and close to 1 for the inverted structure. nih.gov While this effect is more pronounced for heavier atoms, modern diffractometers and computational methods allow for reliable determination even for molecules containing only light atoms like C, H, N, and O. researchgate.net

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical spectroscopy measures the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.org The two main techniques, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules.

Circular Dichroism (CD): This technique measures the difference in absorption of left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. A CD spectrum consists of positive or negative bands (Cotton effects) in the regions of electronic transitions. saschirality.org

Optical Rotatory Dispersion (ORD): This technique measures the rotation of the plane of plane-polarized light as a function of wavelength. saschirality.org

For chiral analogues of this compound, such as those derived from chiral alcohols or amines, these techniques provide valuable stereochemical information. The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the phenyl rings and the carbamate group) and can be used to assign the absolute configuration.

This is often achieved by comparing the experimental CD spectrum to the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the synthesized compound. saschirality.org Chiroptical methods are particularly useful when suitable single crystals for X-ray analysis cannot be obtained. For example, the chiroptical properties of N-benzyloxycarbonyl-protected amino acids, which contain a similar benzyloxycarbonyl moiety, are well-studied and used to confirm their stereochemical integrity. google.comtcichemicals.com